molecular formula C12H23ClN2O B15050498 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride

1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride

Cat. No.: B15050498
M. Wt: 246.78 g/mol
InChI Key: TWINFLHJMFOMDF-UHFFFAOYSA-N
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Description

1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride is a cyclohexane-based carboxamide derivative with a cyclopentyl substituent on the amide nitrogen. Such compounds are often synthesized via coupling reactions involving carboxymethyl intermediates and amines, followed by purification via preparative HPLC . The cyclohexane backbone provides conformational rigidity, while the cyclopentyl group may influence lipophilicity and steric interactions in biological systems.

Properties

Molecular Formula

C12H23ClN2O

Molecular Weight

246.78 g/mol

IUPAC Name

1-amino-N-cyclopentylcyclohexane-1-carboxamide;hydrochloride

InChI

InChI=1S/C12H22N2O.ClH/c13-12(8-4-1-5-9-12)11(15)14-10-6-2-3-7-10;/h10H,1-9,13H2,(H,14,15);1H

InChI Key

TWINFLHJMFOMDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2CCCC2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride typically involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic, depending on the desired reaction conditions . The amidation reaction involves the activation of the carboxylic acid group, which is then reacted with an amine to form the amide bond. Common reagents used in this process include N-methyl imidazole-methane sulfonyl chloride (MeIm-MsCl) and other coupling agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride with analogous compounds, focusing on molecular properties, synthesis yields, and structural features. Data is compiled from synthesis protocols, catalogs, and patents in the provided evidence.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Synthesis Yield
1-Amino-N-cyclopentylcyclohexane-1-carboxamide HCl C₁₂H₂₂ClN₂O* ~234.7* Not reported Cyclohexane backbone with cyclopentylamide; likely high rigidity and lipophilicity. Inferred from analogs: 45–76%
1-Amino-N-ethylcyclopentane-1-carboxamide HCl C₈H₁₇ClN₂O 192.69 1797677-17-8 Smaller ethyl substituent; lower molecular weight. Not reported
1-Amino-N-methylcyclopentane-1-carboxamide HCl C₇H₁₅ClN₂O 178.66 1240526-30-0 Methyl group reduces steric hindrance; potential for improved solubility. ≥97% purity (post-HPLC)
1-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 143.18 2756-85-6 Carboxylic acid derivative; lacks amide functionality. Not applicable (commercial)
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C₇H₁₄ClNO₂ 179.65 Not reported Cyclobutane core with ester group; shorter ring system may reduce stability. 80% (via ethyl acetate workup)

*Inferred molecular formula and weight based on structural analogs.

Key Findings:

  • Structural Impact on Synthesis : Yields for carboxamide derivatives vary significantly (45–76%) depending on the amine coupling partner and purification methods. Bulkier amines (e.g., adamantyl derivatives) often result in lower yields due to steric challenges .
  • Bioactivity Considerations: Cyclopentyl and cyclohexane groups enhance rigidity, which is critical for receptor binding in CNS-targeting drugs. For example, chlorphenoxamine hydrochloride (a structurally related amine) leverages its cyclohexane core for antihistaminic activity .

Biological Activity

1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C_{12}H_{20}N_{2}O \cdot HCl
  • Molecular Weight: Approximately 232.76 g/mol

This compound primarily acts as a modulator of various biological pathways. Its activity is linked to the inhibition of specific enzymes and receptors involved in cellular signaling processes.

Key Mechanisms:

  • EGFR Inhibition: Preliminary studies indicate that this compound may exhibit inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers. The inhibition of EGFR can lead to reduced tumor growth and proliferation in certain cancer cell lines .
  • Neuroprotective Effects: Research suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems, although detailed mechanisms remain to be fully elucidated .

Pharmacological Effects

The biological activity of this compound has been evaluated in several preclinical studies.

Table 1: Summary of Pharmacological Effects

Effect Description Reference
Tumor Growth InhibitionSignificant reduction in tumor size in xenograft models
NeuroprotectionAmelioration of cognitive deficits in animal models
Anti-inflammatoryReduction of inflammatory markers in vitro

Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its therapeutic potential.

  • In Vivo Tumor Studies
    • In a study involving mice with xenografted tumors, administration of this compound resulted in a significant decrease in tumor volume compared to control groups. The mechanism was attributed to its EGFR inhibitory activity, leading to downstream effects on cell proliferation and survival .
  • Neuroprotective Studies
    • Another study explored the effects on cognitive function using a scopolamine-induced amnesia model in rodents. The results indicated that treatment with the compound improved memory retention and cognitive performance, suggesting potential applications in neurodegenerative diseases .
  • Inflammation Models
    • Research demonstrated that the compound exhibited anti-inflammatory properties by reducing levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential role in treating inflammatory disorders .

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